6-Chloro-2-methyl-3-(trifluoromethyl)aniline
CAS No.: 175459-13-9
Cat. No.: VC20926511
Molecular Formula: C8H7ClF3N
Molecular Weight: 209.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175459-13-9 |
|---|---|
| Molecular Formula | C8H7ClF3N |
| Molecular Weight | 209.59 g/mol |
| IUPAC Name | 6-chloro-2-methyl-3-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C8H7ClF3N/c1-4-5(8(10,11)12)2-3-6(9)7(4)13/h2-3H,13H2,1H3 |
| Standard InChI Key | QWSHLGVLTIQHMH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1N)Cl)C(F)(F)F |
| Canonical SMILES | CC1=C(C=CC(=C1N)Cl)C(F)(F)F |
Introduction
Physical and Chemical Properties
6-Chloro-2-methyl-3-(trifluoromethyl)aniline possesses distinct physical and chemical properties that determine its behavior in various conditions and applications. These properties are critical for understanding its handling requirements, reactivity, and potential uses in chemical processes.
Physical Properties Data
The compound exhibits specific physical properties that are essential for its characterization and handling in laboratory and industrial settings. These properties are summarized in the following table:
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 209.596 | g/mol |
| Density | 1.4±0.1 | g/cm³ |
| Boiling Point | 225.5±40.0 | °C at 760 mmHg |
| Flash Point | 90.2±27.3 | °C |
| Exact Mass | 209.021912 | - |
| Polar Surface Area (PSA) | 26.02000 | - |
| LogP | 3.90 | - |
| Vapor Pressure | 0.1±0.4 | mmHg at 25°C |
| Index of Refraction | 1.501 | - |
The relatively high logP value of 3.90 indicates that the compound is more soluble in organic solvents than in water, which is typical for halogenated aromatic compounds . This lipophilicity has implications for its behavior in biological systems and environmental fate. The boiling point of approximately 225.5°C (with a significant uncertainty range) is consistent with a moderately sized aromatic compound bearing several functional groups .
Chemical Reactivity
The chemical reactivity of 6-Chloro-2-methyl-3-(trifluoromethyl)aniline is dominated by the presence of the amino group, which typically serves as a nucleophilic center in various reactions. As with most anilines, this compound can participate in many types of reactions including:
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Nucleophilic substitution reactions through the amino group
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Electrophilic aromatic substitution reactions, although these may be limited by the steric and electronic effects of the existing substituents
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Diazotization reactions to form diazonium salts, which are versatile intermediates in organic synthesis
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Acylation and alkylation of the amino group
The presence of the trifluoromethyl group significantly affects the electronic properties of the molecule, generally reducing the nucleophilicity of the amino group compared to unsubstituted aniline. Simultaneously, the chloro and methyl substituents create a unique steric environment that can influence reaction pathways and rates.
Synthesis Methods
The synthesis of 6-Chloro-2-methyl-3-(trifluoromethyl)aniline involves specialized chemical processes that have been developed to efficiently produce this compound. Available research indicates specific synthetic routes that can be utilized for its preparation.
Synthetic Pathways
One documented synthetic approach relates to the synthesis of the closely related compound 2-methyl-3-trifluoromethylaniline, which provides insight into potential pathways for our target compound. This synthesis method uses 2-chloro-3-trifluoromethyl aniline as a starting material . The synthesis proceeds through key intermediates including 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline and 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride .
The general synthetic route can be summarized in the following steps:
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Transformation of 2-chloro-3-trifluoromethyl aniline to produce 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline
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Conversion of this intermediate to 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride
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Final transformation to yield the target compound
Industrial Production Considerations
The documented synthesis method offers several advantages for industrial-scale production:
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High yield production capability
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Economically viable raw materials
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Minimal environmental impact with by-products that are easily treated
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Absence of toxic reagents in the synthetic process
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No generation of toxic substances during production
| Hazard Type | Classification |
|---|---|
| Acute toxicity, oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity, single exposure | Category 3 (Respiratory tract irritation) |
These classifications indicate that the compound poses moderate health hazards, primarily related to irritation of skin, eyes, and respiratory tract, as well as acute toxicity if ingested .
Applications and Research Context
While the search results don't provide explicit information about the specific applications of 6-Chloro-2-methyl-3-(trifluoromethyl)aniline, its structural features and chemical properties suggest several potential uses in chemical research and industry.
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